molecular formula C21H22N6O3 B15102279 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B15102279
M. Wt: 406.4 g/mol
InChI Key: NVDSMKZIDCHVQF-UHFFFAOYSA-N
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Description

This compound features a 4-methoxyindole core linked via an ethyl group to an acetamide moiety. The acetamide is further substituted with a phenoxy group bearing a 2-methyltetrazole at the para position. The methoxy group on the indole enhances lipophilicity, while the tetrazole ring may improve metabolic stability due to its resistance to oxidative metabolism .

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C21H22N6O3/c1-26-24-21(23-25-26)15-6-8-16(9-7-15)30-14-20(28)22-11-13-27-12-10-17-18(27)4-3-5-19(17)29-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,28)

InChI Key

NVDSMKZIDCHVQF-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indolization remains the most reliable method for constructing substituted indoles. For 4-methoxyindole, 4-methoxyphenylhydrazine (19) and pyruvic acid (20) undergo cyclization under acidic conditions. Microwave-assisted protocols enhance efficiency:

Reagents Conditions Yield Reference
ZnCl₂, PCl₅ Microwave, 5 h, 150°C 79%

This method avoids positional isomerism, ensuring exclusive 4-methoxy substitution.

Bischler Indole Synthesis

An alternative route involves the Bischler rearrangement of 3,5-dimethoxyaniline (15) with phenacyl bromides. However, classical Bischler methods risk forming 2-substituted indoles due to rearrangement artifacts. Modified conditions using sodium bicarbonate suppress side reactions, achieving 3-substituted indoles with >70% yields.

Functionalization of the Indole Core: Introduction of the Ethylamine Side Chain

N-Alkylation with Ethylene Dibromide

The indole nitrogen is alkylated using ethylene dibromide in the presence of a base (e.g., K₂CO₃) to install the ethylamine linker:

$$
\text{Indole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(2-bromoethyl)-4-methoxyindole}
$$

Subsequent amination with aqueous ammonia yields the primary amine intermediate.

Reductive Amination

An alternative approach employs reductive amination of 4-methoxyindole-1-acetaldehyde with ammonium acetate and NaBH₃CN, achieving 85–90% yields under mild conditions.

Preparation of the Tetrazole-Phenoxy Acetic Acid Fragment

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole moiety is synthesized via Huisgen cycloaddition between 4-cyanophenol and sodium azide in the presence of ZnCl₂:

$$
\text{NC-C}6\text{H}4\text{-OH} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{4-(2H-Tetrazol-5-yl)phenol}
$$

Methylation with methyl iodide selectively functionalizes the 2-position of the tetrazole ring.

Phenoxy Acetic Acid Synthesis

The phenol group is alkylated with ethyl bromoacetate under basic conditions (K₂CO₃, DMF), followed by saponification:

$$
\text{4-(2-Methyltetrazol-5-yl)phenol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Acetic acid derivative}
$$

Yields exceed 90% for this two-step sequence.

Amide Bond Formation: Convergent Coupling

Carbodiimide-Mediated Coupling

The final step couples the ethylamine-functionalized indole with the tetrazole-phenoxy acetic acid using EDC/HOBt:

$$
\text{Indole-ethylamine} + \text{Tetrazole-phenoxy acetic acid} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}
$$

Optimized conditions (0°C to room temperature, 12 h) provide 75–80% yields with minimal racemization.

Industrial-Scale Considerations

Continuous flow reactors enhance mixing and heat transfer, improving reproducibility. Purification via crystallization from acetonitrile/water mixtures achieves >99% purity.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Fischer Indole High regioselectivity Requires harsh acids 70–79%
Bischler Modified Avoids rearrangement artifacts Multi-step optimization 65–75%
Huisgen Cycloaddition Atom-economical Long reaction times 80–90%
EDC Coupling Mild conditions Cost of reagents 75–80%

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Acetamide Derivatives with Varied Substituents

Key Compounds :

  • 10j–10m () : These indole-acetamide derivatives share the 5-methoxyindole-3-yl core but differ in substituents (e.g., chloro, fluoro, nitro, pyridyl). Compound 10j (N-(3-chloro-4-fluorophenyl) derivative) exhibits a lower yield (8%) and higher melting point (192–194°C) compared to the target compound, likely due to increased halogen-induced crystallinity .
  • 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide () : Replacing the tetrazole with a 2-methoxyethyl group reduces molecular weight (MW = ~460 vs. target compound’s ~406) and may decrease metabolic stability due to the absence of a metabolically resistant tetrazole .

Structural Impact :

  • Tetrazole vs.
  • Phenethyl vs. Tetrazole (Compound 1, ) : The phenethyl amide in 1 undergoes rapid P450-mediated oxidation, whereas the tetrazole in the target compound likely reduces metabolic liability, as tetrazoles are resistant to oxidative degradation .
Phenoxy-Acetamide Derivatives with Heterocyclic Moieties

Key Compounds :

  • 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide (7d, ): This thiadiazole-phenoxy derivative shows potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil. The target compound’s tetrazole may offer similar or improved activity due to enhanced π-π stacking with biological targets .
  • N-(1-Benzyl-4-piperidinyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide (): Shares the tetrazole-phenoxy-acetamide motif but replaces the indole with a benzylpiperidine group. This substitution increases steric bulk (MW = 406.49 vs. target compound’s similar MW) but may reduce indole-specific receptor interactions .
Metabolic Stability and Pharmacokinetic Comparisons
  • Compound 1 () : The phenethyl amide derivative of indomethacin shows rapid microsomal degradation (t1/2 < 10 min in human liver microsomes) due to P450 3A4/2D6-mediated oxidation. In contrast, the tetrazole in the target compound is predicted to resist oxidation, improving stability .
  • N-{2-[Dimethyl(phenyl)silyl]ethyl}acetamide () : The silicon-containing substituent in this analog enhances metabolic stability but introduces synthetic complexity. The target compound’s tetrazole achieves similar stability with simpler chemistry .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H24N4O3C_{24}H_{24}N_4O_3, with a molecular weight of approximately 420.5 g/mol. The structure includes an indole moiety and a tetrazole ring, which are known to contribute to various pharmacological activities.

Structural Representation

PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight420.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The indole and tetrazole components are believed to interact with various cellular pathways, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assay
A study conducted on similar indole derivatives demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potential efficacy for this compound as an anticancer agent .

The proposed mechanism involves the modulation of apoptotic pathways through the inhibition of Bcl-2 proteins, which are crucial for regulating cell death. Molecular dynamics simulations have indicated that the compound may interact hydrophobically with target proteins, enhancing its cytotoxic effects .

Pharmacological Applications

The dual heterocyclic structure of this compound suggests a broad spectrum of pharmacological applications beyond oncology:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Indole derivatives are often studied for their neuroprotective properties, which could be relevant for conditions like Alzheimer's disease.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyindoleIndole structure with methoxy groupAnticancer activity
Isoquinoline derivativesIsoquinoline coreAntimicrobial properties
IndoleacetamidesIndole linked to acetamideNeuroprotective effects

Q & A

Basic Question

  • Recrystallization : Ethanol or ethanol-DMF mixtures yield high-purity solids (e.g., isolates products with 95% purity) .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves closely related analogs .
  • TLC Monitoring : Ensures reaction completion and identifies byproducts (e.g., Rf values in ) .

How can molecular docking predict the interaction of this compound with targets like Bcl-2/Mcl-1?

Advanced Question
Protocol :

  • Protein preparation : Retrieve Bcl-2/Mcl-1 crystal structures (PDB) and optimize hydrogen bonding networks.
  • Ligand preparation : Generate 3D conformers of the compound and analogs using software like Open Babel.
  • Docking simulations : Use AutoDock Vina to score binding affinities. highlights docking poses of triazole derivatives, identifying key hydrophobic pockets and hydrogen bonds .

What experimental strategies optimize yield in multi-step syntheses of this compound?

Advanced Question
Strategies :

  • Catalyst screening : Zeolite (Y-H) or pyridine enhances reaction efficiency (e.g., achieves 17% yield via zeolite-catalyzed cyclization) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reflux conditions (e.g., 150°C for 5 hours) balance reaction rate and side-product minimization .

How do electronic effects of substituents influence the compound’s bioactivity?

Advanced Question
Analysis :

  • Electron-withdrawing groups (EWGs) : Nitro or chloro groups enhance electrophilicity, improving target binding (e.g., ’s 10j with Cl/F substituents shows potent activity) .
  • Steric effects : Bulky substituents (e.g., naphthyl in ’s 10k) may hinder binding but improve selectivity .
  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize activity trends.

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Advanced Question
Models :

  • Xenograft mice : Implant human cancer cells to assess tumor growth inhibition (e.g., ’s anticancer analogs).
  • Pharmacodynamic markers : Measure apoptosis (e.g., caspase-3 activation) or target protein modulation (e.g., Bcl-2 levels via Western blot).
  • Toxicity screening : Monitor liver/kidney function (e.g., ALT, creatinine in ’s hypoglycemic study) .

How can researchers resolve synthetic challenges in introducing the tetrazole moiety?

Advanced Question
Solutions :

  • Cycloaddition conditions : Use NaN₃ and trimethylsilyl chloride for tetrazole ring formation under mild conditions.
  • Protecting groups : Temporarily mask reactive sites (e.g., indole NH) to prevent side reactions .
  • Microwave-assisted synthesis : Accelerate reaction rates and improve yields (e.g., ’s triazole synthesis) .

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